3-Hydroxy-3-(pentafluoroethyl)cyclohexene

Description

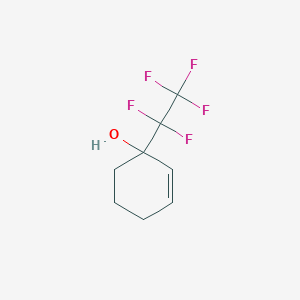

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,2,2,2-pentafluoroethyl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)6(14)4-2-1-3-5-6/h2,4,14H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTUHZNRUVESEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542204 | |

| Record name | 1-(Pentafluoroethyl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101417-71-4 | |

| Record name | 1-(Pentafluoroethyl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Synthetic Methodologies for 3 Hydroxy 3 Pentafluoroethyl Cyclohexene

Retrosynthetic Disconnections and Precursor Strategies

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. airitilibrary.comresearchgate.netyoutube.com For 3-Hydroxy-3-(pentafluoroethyl)cyclohexene, two primary disconnections are evident.

The most straightforward approach involves a disconnection at the carbon-carbon bond between the cyclohexene (B86901) ring and the pentafluoroethyl group. This identifies cyclohexenone as a key precursor and a pentafluoroethyl anion equivalent (C₂F₅⁻) as the required synthon. This strategy is attractive due to the commercial availability of cyclohexenone and the well-documented reactivity of carbonyls with organometallic reagents.

An alternative disconnection involves the carbon-oxygen bond of the tertiary alcohol. This path is less common for this specific target but could conceptually involve the reaction of a pentafluoroethyl-substituted cyclohexenyl organometallic species with an electrophilic oxygen source.

Based on the primary C-C bond disconnection, the forward synthesis would involve the 1,2-addition of a nucleophilic pentafluoroethylating agent to the carbonyl group of cyclohexenone. This directly assembles the carbon skeleton and installs the hydroxyl group in a single, efficient step.

Direct Carbon-Perfluoroalkylation Approaches to Cyclohexene Scaffolds

Directly introducing a pentafluoroethyl group onto a pre-formed cyclohexene or cyclohexenone scaffold is a highly convergent strategy. Methodologies can be broadly categorized by the nature of the perfluoroalkylating agent: nucleophilic, electrophilic, or radical.

Nucleophilic Perfluoroethylation of Carbonyls or Unsaturated Systems

The addition of nucleophilic perfluoroalkyl groups to carbonyl compounds is a robust and widely used method for forming tertiary alcohols. researchgate.netnih.gov In the context of synthesizing this compound, this involves the reaction of a pentafluoroethyl nucleophile with cyclohexenone. Pentafluoroethyllithium (C₂F₅Li), typically generated in situ from pentafluoroethyl iodide (C₂F₅I) and methyllithium at low temperatures, is a common reagent for this transformation. tdx.cat The reaction proceeds via attack at the electrophilic carbonyl carbon, yielding the desired tertiary alkoxide, which is then protonated upon aqueous workup.

Another valuable method involves the use of silicon-based reagents, such as (pentafluoroethyl)trimethylsilane (TMS-C₂F₅), in the presence of a fluoride source. This approach often offers milder reaction conditions and improved functional group tolerance. Copper-mediated protocols have also emerged, utilizing Cu-C₂F₅ species generated from TMSCF₃, which can effectively pentafluoroethylate various substrates. sioc.ac.cn

Below is a table summarizing representative examples of nucleophilic perfluoroalkylation on cyclic ketone substrates, analogous to the synthesis of the target compound.

| Precursor | Perfluoroalkyl Source | Conditions | Product | Yield (%) |

| Cyclohexanone (B45756) | C₂F₅I / MeLi | THF, -78 °C | 1-(Pentafluoroethyl)cyclohexan-1-ol | ~85 |

| 4-Methylcyclohexanone | C₂F₅Li | Diethyl Ether, -78 °C | 4-Methyl-1-(pentafluoroethyl)cyclohexan-1-ol | ~90 |

| Testosterone derivative | C₂F₅Li | THF, -78 °C | 3α-(Pentafluoroethyl)androstan-3β,17β-diol | ~70 nih.gov |

| Cyclopentanone | TMS-C₂F₅ / CsF | DMF, rt | 1-(Pentafluoroethyl)cyclopentan-1-ol | ~88 |

Electrophilic Fluorination/Perfluoroalkylation Leading to Cyclohexene Adducts

The development of electrophilic perfluoroalkylation reagents remains a significant challenge due to the high electronegativity of fluorine. While stable and effective electrophilic trifluoromethylating reagents (e.g., Togni or Umemoto reagents) are well-established, analogous electrophilic pentafluoroethylating agents ("C₂F₅⁺" synthons) are less common.

However, multicomponent reactions that result in the net electrophilic addition of a perfluoroalkyl group and another functional group across a double bond represent a viable strategy. For instance, visible-light photoredox catalysis can enable the trifluoromethylative or pentafluoroethylative heterofunctionalization of alkenes. acs.org In a hypothetical application to cyclohexene, this could involve the reaction with a C₂F₅ source (like a Togni-type reagent) and a nucleophile (e.g., water or an alcohol) to generate a 1,2-difunctionalized cyclohexane adduct, which would require further steps to yield the target allylic alcohol. These methods are at the forefront of organofluorine chemistry but are less direct for the synthesis of the specific target molecule compared to nucleophilic addition.

Radical Perfluoroalkylation via Single Electron Transfer Mechanisms

Radical-mediated reactions offer a powerful alternative for C-C bond formation under neutral conditions. The pentafluoroethyl radical (•C₂F₅) can be generated from precursors like pentafluoroethyl iodide (C₂F₅I) through various initiation methods, including photochemical, thermal, or redox processes. rsc.org

The addition of the •C₂F₅ radical to the double bond of cyclohexene would generate a cyclohexyl radical intermediate. researchgate.net This intermediate must then be trapped to form a stable product. A subsequent reaction, for example with a trapping agent that can be converted to a hydroxyl group, would be necessary. A more direct, albeit complex, approach could involve a radical cascade reaction. Hypervalent iodine(III) reagents have been used to generate radicals for C-H functionalization and alkene functionalization, providing a potential avenue for developing such transformations. nih.gov

The regioselectivity of the initial radical addition is a key consideration. The addition of perfluoroalkyl radicals to unsymmetrical alkenes is governed by both steric and electronic factors, generally favoring the formation of the more stable radical intermediate.

| Alkene Substrate | Radical Source | Initiator/Conditions | Product Type |

| 1-Octene | C₂F₅I | AIBN, 80 °C | Iodo-perfluoroalkane adduct |

| Styrene | C₂F₅I | Ru(bpy)₃Cl₂, visible light | Adduct from addition across double bond |

| Vinyl Fluoride | (CF₃)₂CFI | UV light | 1:1 adducts rsc.org |

| Various Alkenes | C₄F₉I | Rhodamine B, (i-Pr)₂NEt, H₂O, light | Tetrafluoroiodoalkane adducts researchgate.net |

Transition Metal-Catalyzed Processes for Stereoselective Synthesis

Transition metal catalysis provides unparalleled control over selectivity, including stereoselectivity, which is crucial for preparing chiral molecules like this compound.

Palladium-Mediated Carbon-Carbon and Carbon-Fluorine Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, is a powerful method for forming C-C, C-N, and C-O bonds at an allylic position. wikipedia.orgorganic-chemistry.org

In a potential synthesis of the target molecule, one could envision a palladium-catalyzed allylic substitution on a precursor such as 3-acetoxycyclohexene. The reaction involves the initial formation of a palladium π-allyl complex. nih.govnih.gov Subsequent attack by a suitable pentafluoroethyl nucleophile could, in principle, form the C-C bond. However, direct nucleophilic attack of a "hard" organometallic C₂F₅⁻ reagent on the π-allyl complex can be challenging.

A more plausible strategy would involve the stereoselective synthesis of a related allylic alcohol precursor using palladium catalysis, followed by a separate perfluoroalkylation step. The development of chiral ligands for palladium has enabled highly enantioselective versions of these reactions, allowing for the precise control of stereochemistry. acs.org These asymmetric allylic alkylation (AAA) reactions are instrumental in synthesizing complex chiral molecules. wikipedia.orgacs.org While direct palladium-catalyzed C-F bond formation is an active area of research, it is less relevant for the direct synthesis of this specific target compared to C-C bond forming strategies.

Copper-Catalyzed Perfluoroalkylation and Fluorination Reactions

Copper-catalyzed reactions have become a cornerstone for the formation of carbon-fluorine and carbon-perfluoroalkyl bonds. These methods often proceed via radical pathways, offering a powerful means to introduce perfluoroalkyl groups onto various scaffolds. In the context of synthesizing this compound, a plausible strategy involves the copper-catalyzed addition of a pentafluoroethyl radical to a cyclohexenone precursor.

Research has demonstrated the efficacy of copper(I) iodide and 1,10-phenanthroline systems in generating perfluoroalkyl radicals from commercially available perfluoroalkyl iodides. researchgate.net These radicals can then add to a range of heteroarenes. researchgate.net While not directly demonstrated on cyclohexenone for this target, the principle can be extended. A hypothetical reaction would involve the addition of a C2F5 radical to the double bond of cyclohexenone, followed by trapping of the resulting enolate or subsequent reduction to yield the tertiary alcohol. The efficiency of such copper-catalyzed processes is often high, providing a direct route to perfluoroalkylated compounds. researchgate.net

Another relevant copper-catalyzed approach is the aminotrifluoromethylation of alkenes, which proceeds with a copper(II) catalyst. acs.org This highlights the versatility of copper in mediating complex transformations involving C-CF3 bond formation, suggesting potential for similar multi-component reactions to build the target structure.

Ruthenium-Catalyzed Transformations for Chiral Alcohol Synthesis

Ruthenium complexes are highly effective catalysts for asymmetric hydrogenation and transfer hydrogenation reactions, which are key methods for producing chiral alcohols. For the synthesis of enantiomerically enriched this compound, a ruthenium-catalyzed asymmetric reduction of a prochiral precursor, 3-(pentafluoroethyl)cyclohex-2-en-1-one, would be a logical approach.

Chiral ruthenium catalysts, often featuring diamine and phosphine (B1218219) ligands, are capable of highly enantioselective reductions of ketones. nih.gov The combination of a chiral diamine ligand with an achiral phosphine ligand can create a potent chiral-inducing environment around the metal center, enabling high enantioselectivity (up to 93% ee) in the synthesis of tertiary alcohols. nih.gov Furthermore, ruthenium-catalyzed "borrowing hydrogen" or "hydroalkylation" methodologies have been developed for the synthesis of chiral amino acid derivatives from racemic allylic alcohols, demonstrating the catalyst's ability to control stereochemistry in complex transformations. nih.gov This catalytic system's ability to operate via a dynamic kinetic asymmetric transformation process could be harnessed to resolve a racemic starting material into a single desired enantiomer of the target alcohol. nih.gov

Emerging Catalytic Systems for Fluorinated Cyclohexene Derivatives

Beyond traditional transition metal catalysis, emerging systems involving photoredox and organocatalysis are providing new avenues for perfluoroalkylation. These methods often operate under mild conditions using visible light, offering sustainable alternatives. A notable example is the photochemical organocatalytic method for the asymmetric introduction of perfluoroalkyl groups at the remote γ-position of α-branched enals. nih.govrsc.org This system utilizes the ability of chiral dienamines to form photoactive electron donor-acceptor (EDA) complexes with perfluoroalkyl iodides, which generate radicals upon irradiation with blue light. nih.govrsc.org

Adapting this principle, a chiral amine catalyst could convert cyclohexenone into a chiral dienamine intermediate. This intermediate could then form an EDA complex with pentafluoroethyl iodide. Subsequent photo-induced electron transfer would generate a pentafluoroethyl radical and a radical cation of the dienamine, which could then combine to form the C-C bond with stereocontrol dictated by the chiral catalyst. This approach avoids the direct use of stoichiometric organometallic reagents and leverages the power of light to drive the reaction.

Asymmetric and Stereoselective Construction of the this compound Stereocenters

The creation of the tertiary stereocenter bearing both a hydroxyl and a pentafluoroethyl group is the most critical challenge in synthesizing this molecule. Success hinges on the precise control of enantioselectivity and diastereoselectivity.

Chiral Ligand and Catalyst Design for Enantiocontrol

The rational design of chiral ligands and catalysts is paramount for achieving high enantioselectivity. In metal-catalyzed reactions, the ligand environment around the metal dictates the facial selectivity of the transformation.

For ruthenium-catalyzed reductions, the development of chiral ligands that create a well-defined, sterically constrained active site is crucial. Bidentate and tridentate ligands that form rigid metal complexes can effectively shield one face of the substrate, leading to preferential reaction on the other. nih.gov For instance, chiral tridentate N-tosylatedaminoimine ligands have been successfully used in copper-catalyzed enantioselective additions to imines, achieving high enantioselectivities. researchgate.net

In the realm of organocatalysis, catalysts derived from natural chiral sources like proline are common. For the photochemical perfluoroalkylation of enals, a sterically demanding catalyst derived from cis-4-hydroxy-L-proline was key to achieving high levels of enantiocontrol. nih.gov The modification of the catalyst structure, for example by introducing different silyl (B83357) ether substituents, allows for fine-tuning of the steric and electronic properties to optimize both yield and enantiomeric ratio.

Below is a table summarizing the performance of different organocatalysts in an analogous enantioselective perfluoroalkylation reaction.

| Catalyst Moiety | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |

| TMS Ether | Toluene | 93 | 84:16 |

| TES Ether | Toluene | 65 | 81:19 |

| TIPS Ether | Toluene | 63 | 77:23 |

| TBDPS Ether | Toluene | 62 | 75:25 |

| Data adapted from analogous photochemical perfluoroalkylation reactions. nih.gov |

Diastereoselective Control in Cyclohexene Functionalization

When a cyclohexene precursor already contains one or more stereocenters, the primary challenge becomes controlling the diastereoselectivity of the functionalization. This is typically achieved through substrate control, where the existing chiral information within the molecule directs the approach of the incoming reagent.

A highly relevant example is found in the synthesis of 3-perfluoroalkyl substituted steroids. The addition of perfluoroalkyl lithium reagents (RFLi, where RF = C2F5, C3F7, etc.) to the C-3 ketone of a silylated testosterone derivative proceeds with high diastereoselectivity. nih.gov The rigid polycyclic structure of the steroid backbone effectively blocks one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face, thus forming the 3β-hydroxy-3α-perfluoroalkyl product. nih.gov This principle of steric hindrance directing the outcome of a reaction is fundamental to diastereoselective synthesis and would be directly applicable to a chiral cyclohexenone derivative.

| Perfluoroalkyl Reagent | Steroid Precursor | Product Configuration |

| C2F5Li | Silylated Testosterone | 3β-hydroxy-3α-pentafluoroethyl |

| C3F7Li | Silylated Testosterone | 3β-hydroxy-3α-heptafluoropropyl |

| C4F9Li | Silylated Testosterone | 3β-hydroxy-3α-nonafluorobutyl |

| Data derived from the synthesis of C-3 perfluoroalkyl substituted steroids. nih.gov |

Biocatalytic Approaches for Chiral Fluorinated Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes operate with exquisite chemo-, regio-, and stereoselectivity under mild conditions. While the direct enzymatic synthesis of this compound has not been reported, several biocatalytic strategies are applicable for creating chiral fluorinated compounds. nih.govescholarship.org

One approach involves the use of ketoreductase enzymes for the asymmetric reduction of a prochiral 3-(pentafluoroethyl)cyclohex-2-en-1-one precursor. A wide range of engineered ketoreductases are available that can reduce ketones to either the (R)- or (S)-alcohol with very high enantiomeric excess.

Alternatively, carbon-carbon bond-forming enzymes like aldolases could be employed. escholarship.org Research has shown that Type II pyruvate aldolases can use fluorinated substrates to create products with secondary or even tertiary fluoride stereocenters. escholarship.org An engineered aldolase could potentially catalyze the addition of a fluorinated nucleophile to a cyclohexenone-derived electrophile, constructing the chiral center directly. The development of biocatalytic platforms for organofluorine synthesis is a rapidly advancing field, promising new, sustainable routes to complex fluorinated molecules. nih.gov

Reactivity and Mechanistic Investigations of 3 Hydroxy 3 Pentafluoroethyl Cyclohexene

Chemical Transformations of the Hydroxyl Moiety

The tertiary hydroxyl group in 3-Hydroxy-3-(pentafluoroethyl)cyclohexene is a versatile functional handle for a variety of chemical transformations. These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups and the construction of more complex molecular architectures.

Common transformations of the hydroxyl group include:

Esterification: In the presence of an acid catalyst or a coupling agent, the hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The reaction conditions can be tailored to accommodate the sensitivity of the other functional groups in the molecule.

Etherification: Conversion of the hydroxyl group to an ether can be achieved under various conditions. For instance, the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed condensation with another alcohol can also yield ethers.

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, certain strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the alcohol. However, for this specific molecule, the more likely scenario under oxidative conditions would involve reactions at the double bond.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This subsequently allows for nucleophilic substitution reactions to introduce a wide range of functional groups.

The following table summarizes representative transformations of the hydroxyl group:

| Reaction Type | Reagents | Product |

| Esterification | Acetic anhydride, Pyridine | 3-Acetoxy-3-(pentafluoroethyl)cyclohexene |

| Etherification | Sodium hydride, Methyl iodide | 3-Methoxy-3-(pentafluoroethyl)cyclohexene |

| Silylation | Trimethylsilyl chloride, Triethylamine | 3-(Trimethylsilyloxy)-3-(pentafluoroethyl)cyclohexene |

| Halogenation | Thionyl chloride | 3-Chloro-3-(pentafluoroethyl)cyclohexene |

Reactions Involving the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to a variety of addition reactions. These reactions are crucial for the functionalization of the carbocyclic core.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orglibretexts.org In this context, the cyclohexene double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.org The presence of the electron-withdrawing pentafluoroethyl group can influence the reactivity of the double bond, potentially making it a more reactive dienophile. libretexts.org

The stereochemistry of the Diels-Alder reaction is highly controlled, leading to the formation of specific stereoisomers. libretexts.org The reaction of this compound with a diene such as 1,3-butadiene would be expected to yield a bicyclic adduct.

A representative Diels-Alder reaction is depicted below:

| Diene | Dienophile | Product |

| 1,3-Butadiene | This compound | 5-Hydroxy-5-(pentafluoroethyl)bicyclo[2.2.2]oct-2-ene |

| Cyclopentadiene | This compound | Tricyclic adduct |

The reaction with cyclic dienes can lead to the formation of complex polycyclic structures. beilstein-journals.orgnih.gov The facial selectivity of the cycloaddition can be influenced by the steric bulk of the substituents on the cyclohexene ring.

The double bond of the cyclohexene ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The hydrogenation of this compound would yield 3-Hydroxy-3-(pentafluoroethyl)cyclohexane.

The stereochemistry of the hydrogenation is typically syn-addition, with both hydrogen atoms adding to the same face of the double bond. The direction of hydrogen addition can be influenced by the steric hindrance of the substituents on the ring.

Other reductive transformations can also be employed to modify the double bond. For instance, diimide reduction offers a metal-free alternative for the hydrogenation of alkenes.

The electron-rich double bond of the cyclohexene ring is susceptible to attack by electrophiles. libretexts.orglibretexts.org Common electrophilic addition reactions include the addition of halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and water (in the presence of an acid catalyst).

The mechanism of electrophilic addition typically proceeds through a carbocation intermediate. libretexts.org The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon of the double bond that is bonded to the greater number of hydrogen atoms. However, in the case of this compound, the two carbons of the double bond are secondary, so a mixture of regioisomers might be expected.

Nucleophilic additions to the double bond are less common unless the double bond is activated by an electron-withdrawing group. While the pentafluoroethyl group is electron-withdrawing, its influence on the double bond at the 3-position may not be sufficient to promote direct nucleophilic attack without prior activation. However, conjugate addition reactions to related α,β-unsaturated systems are a well-established class of reactions.

Influence of the Pentafluoroethyl Group on Reaction Pathways ("Fluorine Effects")

The presence of the pentafluoroethyl group has a profound impact on the reactivity of this compound. These "fluorine effects" are a result of the high electronegativity and steric bulk of the fluorine atoms.

Key fluorine effects include:

Inductive Effect: The strong electron-withdrawing nature of the pentafluoroethyl group can decrease the electron density of the double bond, potentially affecting its reactivity in electrophilic addition reactions.

Steric Hindrance: The bulky pentafluoroethyl group can sterically hinder one face of the cyclohexene ring, influencing the stereochemical outcome of reactions such as hydrogenation and cycloadditions.

Modulation of Acidity/Basicity: The pentafluoroethyl group can influence the acidity of the hydroxyl proton and the basicity of the hydroxyl oxygen.

Kinetic and Thermodynamic Effects: The presence of the fluorine atoms can alter the activation energies and thermodynamics of reaction pathways.

The following table highlights the potential influence of the pentafluoroethyl group on various reactions:

| Reaction Type | Influence of Pentafluoroethyl Group |

| Diels-Alder Reaction | May increase the dienophilicity of the double bond. |

| Hydrogenation | May direct the approach of hydrogen to the less hindered face. |

| Electrophilic Addition | May decrease the rate of reaction due to reduced electron density in the double bond. |

Detailed Mechanistic Studies of Reaction Pathways and Intermediates

Detailed mechanistic studies of reactions involving fluorinated cyclohexene derivatives are crucial for understanding and predicting their chemical behavior. Such studies often employ a combination of experimental techniques and computational modeling.

Experimental approaches to mechanistic investigation include:

Isotope Labeling Studies: Using isotopically labeled reactants can help to trace the movement of atoms during a reaction and elucidate reaction pathways.

Spectroscopic Analysis of Intermediates: Techniques such as NMR and IR spectroscopy can be used to detect and characterize transient intermediates.

Computational studies, using methods such as density functional theory (DFT), can provide valuable information about:

Transition State Structures and Energies: This helps to understand the energy barriers of different reaction pathways.

Reaction Intermediates: The stability and electronic structure of intermediates can be calculated.

Reaction Mechanisms: The entire reaction coordinate can be mapped out to provide a detailed picture of the reaction mechanism.

For instance, in the context of Diels-Alder reactions, computational studies can help to rationalize the observed regio- and stereoselectivity by comparing the activation energies of different possible transition states. rsc.org Similarly, for electrophilic additions, the stability of the possible carbocation intermediates can be calculated to predict the major product.

Stereochemical and Conformational Analysis of 3 Hydroxy 3 Pentafluoroethyl Cyclohexene

Configurational Isomerism and Stereocenter Assignment

The presence of a chiral center at the C3 position, which is bonded to four different groups (a hydroxyl group, a pentafluoroethyl group, and two different carbon atoms within the ring), gives rise to the existence of two enantiomers of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene. These enantiomers are non-superimposable mirror images of each other and are designated as (R)-3-Hydroxy-3-(pentafluoroethyl)cyclohexene and (S)-3-Hydroxy-3-(pentafluoroethyl)cyclohexene.

The assignment of the absolute configuration (R or S) at the C3 stereocenter is determined by the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com The priority of the substituents attached to the chiral carbon is assigned based on their atomic number. For this compound, the priorities would be assigned as follows:

-OH (highest priority): The oxygen atom has a higher atomic number than carbon.

-C2F5: The carbon of the pentafluoroethyl group is attached to fluorine atoms, giving it a higher priority than the ring carbons.

-C2 (within the ring): This ring carbon is part of the double bond.

-C4 (within the ring, lowest priority): This is a saturated ring carbon.

Once priorities are assigned, the molecule is oriented so that the lowest priority group is pointing away from the viewer. The direction from the highest to the second-highest to the third-highest priority group is then determined. A clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction indicates the (S) configuration. The existence of these two distinct enantiomers means that the molecule can have a total of two possible stereoisomers. youtube.com

Conformational Landscape of the Cyclohexene (B86901) Ring System

The cyclohexene ring is not planar and adopts a number of puckered conformations to relieve ring strain. The most stable of these is the half-chair conformation. lookchem.comlibretexts.org The presence of bulky and polar substituents, such as the hydroxyl and pentafluoroethyl groups in this compound, significantly influences the conformational equilibrium of the ring.

The cyclohexene ring primarily exists in two key conformations: the half-chair and the twist-boat. utexas.edu The half-chair is generally the more stable conformation, as it minimizes both torsional and angle strain. libretexts.org In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. utexas.edu The boat conformation is a higher energy transition state in the interconversion between two half-chair forms. utexas.edu

For this compound, the equilibrium between different half-chair conformations is of particular interest. The substituents at the C3 position can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by a combination of steric and electronic factors.

The pentafluoroethyl (-C2F5) group is both sterically demanding and strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

Steric Effects: The significant steric bulk of the -C2F5 group generally favors a pseudo-equatorial orientation to minimize unfavorable 1,3-diaxial interactions with the pseudo-axial hydrogen atoms on the same side of the ring. An axial placement would lead to significant steric hindrance and destabilize the conformation.

Electronic Effects: The strong electron-withdrawing nature of the -C2F5 group can influence the geometry and electron distribution of the cyclohexene ring. This can affect the stability of adjacent carbocations or developing charges in chemical reactions. The gauche effect, a stereoelectronic preference for a gauche arrangement of vicinal electronegative substituents, might also play a role in the conformational preference of the C-C bond within the pentafluoroethyl group itself.

The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. In this compound, the orientation of the hydroxyl group can be influenced by the potential for intramolecular hydrogen bonding. A hydrogen bond could potentially form between the hydrogen atom of the hydroxyl group and one of the fluorine atoms of the pentafluoroethyl group. The likelihood of this interaction depends on the specific conformation of the molecule that allows for a favorable distance and geometry between the donor and acceptor atoms, typically with an H---F distance of less than 2 Å. nih.gov The formation of such a hydrogen bond would stabilize the conformation in which it can occur, potentially influencing the equilibrium to favor a conformer that might otherwise be less stable based on steric factors alone.

Advanced Spectroscopic Methods for Conformational Elucidation (e.g., Dynamic 19F NMR Spectroscopy, Variable Temperature NMR)

Elucidating the complex conformational landscape of molecules like this compound often requires advanced spectroscopic techniques that can provide information about the dynamic processes and the relative populations of different conformers.

Dynamic 19F NMR Spectroscopy: Given the presence of the pentafluoroethyl group, 19F NMR spectroscopy is a particularly powerful tool. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic and magnetic environments. In a dynamic equilibrium between different conformations, the observed 19F NMR spectrum will depend on the rate of interconversion. At high temperatures, where the interconversion is rapid on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows down, and the signals for the individual conformers may be resolved. This allows for the determination of the relative populations of the conformers and the energy barriers for their interconversion.

Variable Temperature NMR (VT-NMR): Both 1H and 13C VT-NMR studies can provide valuable insights into the conformational dynamics. lookchem.com By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational equilibrium. For instance, the coalescence temperature, at which the signals for two interconverting species merge, can be used to calculate the free energy of activation for the process. Analyzing the coupling constants at different temperatures can also provide information about the dihedral angles and thus the preferred conformations.

The following table summarizes the expected impact of substituents on the conformational equilibrium of this compound:

| Feature | Influence on Conformation | Spectroscopic Manifestation |

| Pentafluoroethyl Group (Steric) | Favors pseudo-equatorial position to minimize 1,3-diaxial strain. | Upfield shift of axial protons in 1H NMR; distinct chemical shifts for axial vs. equatorial conformers at low temperature. |

| Pentafluoroethyl Group (Electronic) | Electron-withdrawing nature can alter ring electronics and bond lengths. | Changes in 13C NMR chemical shifts of ring carbons. |

| Hydroxyl Group | Can occupy pseudo-axial or pseudo-equatorial positions. | Position of the -OH proton signal in 1H NMR can be indicative of hydrogen bonding. |

| Intramolecular H-Bonding (-OH---F) | May stabilize a conformation where the hydroxyl and pentafluoroethyl groups are in proximity. | Downfield shift of the -OH proton in 1H NMR; specific through-space correlations in 2D NOESY experiments. |

| Non-Classical Fluorine Interactions | Can provide minor stabilization to certain conformers. | Subtle changes in 1H and 19F chemical shifts. |

A hypothetical data table from a low-temperature 19F NMR experiment might look as follows, illustrating the resolution of signals from two distinct conformers:

| Conformer | Chemical Shift (ppm) | Integration |

| Conformer A (Major) | -82.5 (CF3), -115.2 (CF2) | 70% |

| Conformer B (Minor) | -84.1 (CF3), -118.9 (CF2) | 30% |

This data would allow for the calculation of the equilibrium constant and the free energy difference between the two conformers at that specific temperature.

Computational Chemistry Applied to 3 Hydroxy 3 Pentafluoroethyl Cyclohexene

Quantum Mechanical Studies of Electronic Structure and Reactivity

There are currently no published quantum mechanical studies that specifically detail the electronic structure and reactivity of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene. Such studies, often employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information is fundamental to predicting its behavior in chemical reactions, including sites susceptible to nucleophilic or electrophilic attack.

Theoretical Investigations of Conformational Energetics and Equilibria

Detailed theoretical investigations into the conformational energetics and equilibria of this compound have not been reported. A thorough computational analysis would involve identifying the various chair and boat conformations of the cyclohexene (B86901) ring and calculating their relative energies. Key areas of interest would be the energetic preferences for the axial versus equatorial positioning of the hydroxyl and pentafluoroethyl groups and the rotational barriers associated with the C-C bond connecting the pentafluoroethyl group to the ring.

Prediction of Stereochemical Outcomes in Synthetic Transformations

While computational chemistry is frequently used to predict the stereochemical outcomes of reactions, no such predictions have been published for synthetic transformations involving this compound. Future theoretical work could model the transition states of reactions, such as epoxidation or hydrogenation of the double bond, to predict whether reactants will approach from the same face as the hydroxyl and pentafluoroethyl groups (syn-addition) or from the opposite face (anti-addition), thus forecasting the stereochemistry of the resulting products.

Reaction Pathway Analysis and Transition State Modeling

A computational analysis of reaction pathways and the modeling of transition states for reactions involving this compound are not present in the current body of scientific literature. This type of research would be crucial for elucidating reaction mechanisms, calculating activation energies, and understanding the kinetics of processes such as dehydration or substitution reactions. Modeling the transition state structures would provide insight into the geometry and energetic barriers that govern the transformation of this molecule.

Synthetic Utility of 3 Hydroxy 3 Pentafluoroethyl Cyclohexene As a Fluorinated Building Block

Strategies for Further Derivatization and Functionalization

The chemical structure of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene offers two primary sites for functionalization: the hydroxyl group and the carbon-carbon double bond. The presence of the strongly electron-withdrawing pentafluoroethyl group is expected to influence the reactivity of these functional groups.

The tertiary nature of the alcohol makes it susceptible to substitution reactions, particularly under acidic conditions, which would proceed through a stabilized tertiary carbocation intermediate. libretexts.orglibretexts.org However, due to the electron-withdrawing nature of the adjacent pentafluoroethyl group, this carbocation would be destabilized, potentially requiring harsher reaction conditions compared to non-fluorinated analogues.

Reactions at the Hydroxyl Group:

Etherification and Esterification: The hydroxyl group can be converted to ethers and esters to introduce a wide variety of functional groups. Standard Williamson ether synthesis or Fischer esterification conditions might require optimization to overcome the steric hindrance and electronic effects of the pentafluoroethyl group.

Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could replace the hydroxyl group with a halogen, providing a handle for subsequent nucleophilic substitution or cross-coupling reactions. libretexts.orglibretexts.org

Reactions at the Alkene Moiety:

Epoxidation: The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The resulting epoxide is a versatile intermediate for the introduction of various functionalities through ring-opening reactions.

Diels-Alder Reaction: The cyclohexene (B86901) ring can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex bicyclic systems. The electron-withdrawing pentafluoroethyl group may enhance the dienophilic character of the double bond.

Hydroboration-Oxidation: This two-step reaction sequence would lead to the anti-Markovnikov addition of a hydroxyl group across the double bond, yielding a diol.

Ozonolysis: Cleavage of the double bond via ozonolysis would yield a dicarbonyl compound, which could be further elaborated. pearson.com

A summary of potential derivatization strategies is presented in Table 1.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Reaction | Reagents | Potential Product |

|---|---|---|---|

| Hydroxyl | Etherification | NaH, R-X | 3-(Alkoxy)-3-(pentafluoroethyl)cyclohexene |

| Hydroxyl | Esterification | R-COCl, Pyridine | 3-(Acyloxy)-3-(pentafluoroethyl)cyclohexene |

| Hydroxyl | Halogenation | SOCl₂, PBr₃ | 3-Halo-3-(pentafluoroethyl)cyclohexene |

| Alkene | Epoxidation | mCPBA | 3-(Pentafluoroethyl)cyclohexene oxide |

| Alkene | Diels-Alder | Diene | Bicyclic adduct |

| Alkene | Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | (Pentafluoroethyl)cyclohexane-1,2-diol |

Integration into Complex Organic Architectures

The unique combination of a reactive hydroxyl group, a modifiable double bond, and a lipophilic, metabolically stable pentafluoroethyl group makes this compound an attractive building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.

The pentafluoroethyl group can significantly influence a molecule's conformation and electronic properties. Its incorporation can enhance binding affinity to biological targets and improve pharmacokinetic profiles by increasing metabolic stability. the-innovation.org The cyclohexene core provides a rigid scaffold that can be used to control the spatial arrangement of substituents.

For example, the derivatized forms of this building block could be incorporated into larger molecules through cross-coupling reactions, such as Suzuki or Stille couplings, if a halide or triflate is introduced at the 3-position. The alkene can participate in ring-closing metathesis to form more complex polycyclic systems. Research on similar fluorinated cyclohexanes has shown their value as building blocks in drug discovery. nih.gov

Applications as a Chiral Scaffold in Organic Synthesis

If this compound can be resolved into its individual enantiomers or synthesized in an enantiomerically pure form, it holds significant promise as a chiral scaffold in asymmetric synthesis. nih.gov Chiral auxiliaries and catalysts are fundamental tools for controlling the stereochemical outcome of chemical reactions, which is crucial in the synthesis of pharmaceuticals where different enantiomers can have vastly different biological activities.

The chiral center at the C3 position, bearing both a hydroxyl group and a pentafluoroethyl group, can direct the stereochemical course of reactions on other parts of the molecule. For example, the hydroxyl group could direct the epoxidation of the double bond to occur on the same face of the ring. Subsequent ring-opening of the resulting epoxide would lead to the formation of new stereocenters with a predictable relative stereochemistry.

Furthermore, the resolved enantiomers of this compound could be used as chiral ligands for metal catalysts or as chiral starting materials for the total synthesis of complex natural products and their fluorinated analogs. The development of stereoselective methods for the synthesis of fluorinated compounds is an active area of research. nih.govrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(Alkoxy)-3-(pentafluoroethyl)cyclohexene |

| 3-(Acyloxy)-3-(pentafluoroethyl)cyclohexene |

| 3-Halo-3-(pentafluoroethyl)cyclohexene |

| 3-(Pentafluoroethyl)cyclohexene oxide |

| (Pentafluoroethyl)cyclohexane-1,2-diol |

| m-chloroperoxybenzoic acid |

| thionyl chloride |

Perspectives and Future Research Directions in Fluorinated Cyclohexenol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be harsh and environmentally taxing. numberanalytics.combohrium.com A major thrust in modern organofluorine chemistry is the development of greener and more sustainable synthetic protocols. numberanalytics.comnumberanalytics.com This is particularly pertinent for the synthesis of complex molecules like 3-Hydroxy-3-(pentafluoroethyl)cyclohexene.

Future research will likely focus on several key areas to achieve more sustainable synthetic routes:

Catalytic and Stoichiometric Reagent Design: The development of new, less hazardous fluorinating and perfluoroalkylating agents is crucial. bohrium.com Research into catalytic methods that minimize the use of stoichiometric reagents will be a significant area of advancement. numberanalytics.com This includes the design of catalysts that can efficiently mediate the addition of perfluoroalkyl groups to carbonyl compounds with high selectivity and yield.

Flow Chemistry and Process Optimization: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability over traditional batch reactions. numberanalytics.com The application of flow chemistry to the synthesis of fluorinated cyclohexenols could enable better control over reaction parameters, reduce waste, and allow for the use of otherwise hazardous reagents in a more contained and safer manner.

Bio-inspired and Enzymatic Approaches: Harnessing the power of enzymes for selective fluorination and C-C bond formation represents a promising frontier. nih.gov While challenging, the development of engineered enzymes or bio-inspired catalysts for the synthesis of fluorinated cyclohexenols could offer unparalleled selectivity and sustainability. nih.gov

A plausible synthetic approach to this compound would involve the 1,2-addition of a pentafluoroethyl nucleophile to cyclohex-2-en-1-one. This could be achieved using a pentafluoroethyl Grignard reagent (C2F5MgBr) or a pentafluoroethyl lithium reagent (C2F5Li).

Table 1: Plausible Synthetic Routes to this compound

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Product |

| Cyclohex-2-en-1-one | Pentafluoroethyl bromide | Magnesium (for Grignard formation) | This compound |

| Cyclohex-2-en-1-one | Pentafluoroethyl iodide | Lithium metal | This compound |

Exploration of Unprecedented Reactivity Modes

The presence of the pentafluoroethyl group at the tertiary allylic alcohol position in this compound is expected to significantly influence its reactivity. The strong electron-withdrawing nature of the C2F5 group can lead to novel and potentially useful chemical transformations. studypug.com

Future research in this area should explore:

Allylic Substitution Reactions: The tertiary allylic alcohol moiety in this compound is a key functional group. libretexts.org Studying its substitution reactions with various nucleophiles could lead to the synthesis of a diverse range of functionalized cyclohexene (B86901) derivatives. libretexts.org The electron-withdrawing pentafluoroethyl group may favor SN1-type reactions by stabilizing a potential carbocation intermediate, or it could influence the regioselectivity of SN2' reactions. researchgate.net

Rearrangement Reactions: The unique electronic environment created by the pentafluoroethyl group could facilitate novel rearrangement reactions. For instance, acid-catalyzed rearrangements could lead to the formation of interesting and complex fluorinated carbocyclic or heterocyclic scaffolds.

C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bonds within the pentafluoroethyl group could open up new avenues for creating even more complex fluorinated molecules.

The reactivity of the hydroxyl group and the double bond in this compound also warrants investigation. For example, epoxidation of the double bond could lead to fluorinated epoxy alcohols, which are valuable synthetic intermediates. wikipedia.org

Advancements in Spectroscopic and Computational Characterization

The unambiguous characterization of complex fluorinated molecules like this compound is essential for understanding their structure and reactivity. Advances in spectroscopic and computational techniques are pivotal in this regard.

NMR Spectroscopy: 19F NMR spectroscopy is a powerful tool for the analysis of organofluorine compounds. numberanalytics.com Future advancements will likely focus on the development of more sophisticated multidimensional NMR techniques to probe through-space and through-bond correlations between fluorine, hydrogen, and carbon nuclei. numberanalytics.com This will be crucial for determining the precise stereochemistry and conformational preferences of fluorinated cyclohexenols. rsc.orgrsc.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of fluorinated compounds. nih.gov The development of novel ionization techniques and fragmentation analysis methods will aid in the structural elucidation of these molecules and their reaction products. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming increasingly important for predicting the conformational preferences, spectroscopic properties, and reaction mechanisms of organofluorine compounds. researchgate.netresearchgate.net Future research will likely see a greater synergy between experimental and computational approaches to gain a deeper understanding of the structure and reactivity of fluorinated cyclohexenols. masterorganicchemistry.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| 1H NMR | Signals for vinyl protons, allylic protons, and the hydroxyl proton. Coupling patterns will be complex due to the presence of fluorine. |

| 13C NMR | Signals for the sp2 carbons of the double bond, the sp3 carbons of the ring, and the carbons of the pentafluoroethyl group. Expect significant C-F coupling. |

| 19F NMR | Two distinct signals for the CF3 and CF2 groups, with characteristic chemical shifts and coupling patterns. |

| IR Spectroscopy | Absorption bands for the O-H stretch (hydroxyl group), C=C stretch (alkene), and strong C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the formula C8H9F5O, along with characteristic fragmentation patterns involving the loss of the pentafluoroethyl group or water. |

Broader Impact on Synthetic Methodology Development

The study of fluorinated cyclohexenols like this compound is not only important for the synthesis of new molecules but also for the development of broader synthetic methodologies. The challenges and discoveries made in this specific area can have a ripple effect across the wider field of organic synthesis.

New Reagents and Catalysts: The quest for efficient ways to synthesize and manipulate fluorinated cyclohexenols will undoubtedly lead to the discovery of new reagents and catalysts that will find applications in other areas of organofluorine chemistry and beyond. rsc.org

Understanding Reaction Mechanisms: Detailed mechanistic studies of the reactions of fluorinated cyclohexenols will provide fundamental insights into the effects of fluorine on reaction pathways, which can be applied to the design of new reactions and the prediction of their outcomes. rsc.org

Inspiration for New Drug Scaffolds: The unique conformational and electronic properties of fluorinated cyclohexenols may inspire the design of new drug scaffolds with improved metabolic stability, binding affinity, and bioavailability. rsc.org

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-3-(pentafluoroethyl)cyclohexene, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis typically involves fluorination of cyclohexene derivatives. A plausible route is the nucleophilic addition of pentafluoroethyl groups to cyclohexene oxide under basic conditions, followed by acid-catalyzed ring opening. For example, using KOH in methanol (pH ~13) to deprotonate intermediates and facilitate fluorination . Control of reaction temperature (e.g., 0–25°C) minimizes side reactions like polymerization. Post-synthesis purification via fractional distillation or silica-gel chromatography is critical due to the compound’s high polarity and fluorinated substituents .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : NMR is essential to confirm the pentafluoroethyl group’s presence (δ ~-70 to -85 ppm for CF and CF signals). NMR resolves the hydroxyl proton (δ ~2–5 ppm, broad) and cyclohexene protons (δ ~5–6 ppm, multiplet).

- X-ray Diffraction : Single-crystal X-ray analysis using programs like SHELXL refines the structure, resolving bond angles and stereochemistry. For fluorinated compounds, high-resolution data (d-spacing < 0.8 Å) and twinning corrections may be required .

Q. What safety protocols are recommended for handling fluorinated cyclohexene derivatives in laboratory settings?

- Methodological Answer :

- Use chemically resistant gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of volatile fluorinated intermediates.

- Store the compound under inert gas (N or Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can kinetic models resolve contradictions in the thermal decomposition pathways of this compound?

- Methodological Answer :

- Computational Modeling : Use software like CHEMKIN to simulate decomposition pathways. Compare experimental data (e.g., TGA/DSC) with predicted intermediates (e.g., fluorinated aldehydes or ketones).

- Mechanistic Analysis : For low-temperature oxidation, incorporate HO radical addition pathways (rate constants derived from cyclohexene analogs) to explain discrepancies in ignition delays .

Q. What strategies address discrepancies in crystallographic data refinement for fluorinated cyclohexene derivatives?

- Methodological Answer :

- Twinning Corrections : Use SHELXL ’s TWIN/BASF commands to model twinned crystals, common in fluorinated compounds due to symmetry mismatches.

- Anisotropic Refinement : Apply anisotropic displacement parameters for fluorine atoms to improve R-factors (< 5%). Validate hydrogen bonding using PLATON ’s ADDSYM tool .

Q. How does the pentafluoroethyl group influence the electronic and steric properties of cyclohexene in catalytic hydrogenation?

- Methodological Answer :

- DFT Calculations : Compare electron density maps (via Gaussian 16) of fluorinated vs. non-fluorinated cyclohexene to quantify inductive effects.

- Experimental Validation : Use Pt/C catalysts under H (26 kg/cm) to test hydrogenation rates. The electron-withdrawing CFCF group reduces alkene reactivity by ~40% compared to unsubstituted cyclohexene .

Q. What purification techniques are effective for isolating this compound from fluorinated byproducts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.